molecular formula C23H24N4O5 B433493 PROP-2-EN-1-YL 2'-AMINO-3'-CYANO-6'-METHYL-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE CAS No. 488707-59-1

PROP-2-EN-1-YL 2'-AMINO-3'-CYANO-6'-METHYL-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE

Katalognummer: B433493
CAS-Nummer: 488707-59-1
Molekulargewicht: 436.5g/mol
InChI-Schlüssel: CCBRGXWHAQRHQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-1-(morpholin-4-ylmethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-1-(morpholin-4-ylmethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-1-(morpholin-4-ylmethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-1-(morpholin-4-ylmethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-1-(morpholin-4-ylmethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-1-(morpholin-4-ylmethyl)-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its combination of the indole, spiro, and morpholine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

488707-59-1

Molekularformel

C23H24N4O5

Molekulargewicht

436.5g/mol

IUPAC-Name

prop-2-enyl 6'-amino-5'-cyano-2'-methyl-1-(morpholin-4-ylmethyl)-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C23H24N4O5/c1-3-10-31-21(28)19-15(2)32-20(25)17(13-24)23(19)16-6-4-5-7-18(16)27(22(23)29)14-26-8-11-30-12-9-26/h3-7H,1,8-12,14,25H2,2H3

InChI-Schlüssel

CCBRGXWHAQRHQB-UHFFFAOYSA-N

SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)C(=C(O1)N)C#N)C(=O)OCC=C

Kanonische SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)C(=C(O1)N)C#N)C(=O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.